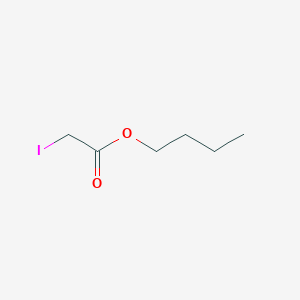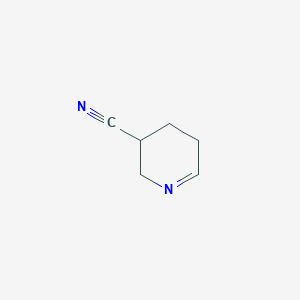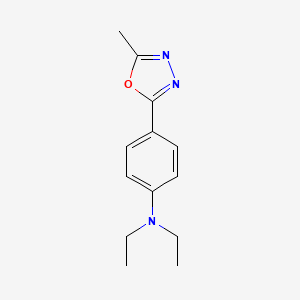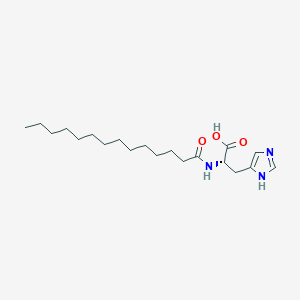
N-Tetradecanoyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid is a complex organic compound featuring an imidazole ring, a tetradecanamide chain, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while reduction of the amide group can produce the corresponding amine .
Aplicaciones Científicas De Investigación
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The tetradecanamide chain and propanoic acid moiety can also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Histidine: An amino acid containing an imidazole ring, similar in structure but with different functional groups.
Imidazolones: Oxidized derivatives of imidazole with a carbonyl group.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-tetradecanamidopropanoic acid is unique due to its combination of an imidazole ring, a long tetradecanamide chain, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .
Propiedades
Número CAS |
16804-63-0 |
|---|---|
Fórmula molecular |
C20H35N3O3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-(tetradecanoylamino)propanoic acid |
InChI |
InChI=1S/C20H35N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)23-18(20(25)26)14-17-15-21-16-22-17/h15-16,18H,2-14H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t18-/m0/s1 |
Clave InChI |
OFYZXDHFDCJNGQ-SFHVURJKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


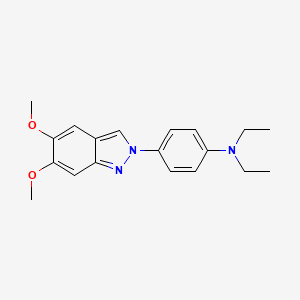
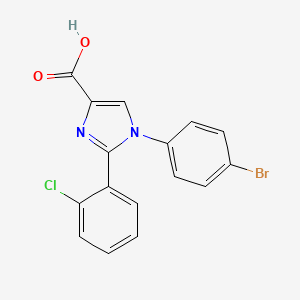
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
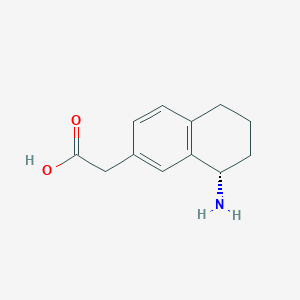

![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
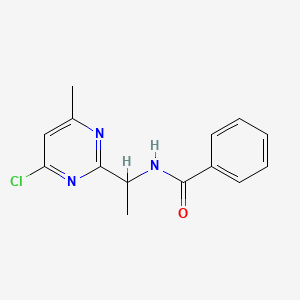
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
